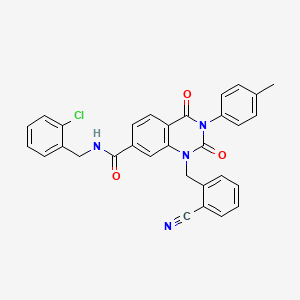![molecular formula C21H20N4O2 B11427327 4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol CAS No. 879609-88-8](/img/structure/B11427327.png)
4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol: is a heterocyclic compound that combines an imidazo[1,2-a]pyrimidine core with a methoxyphenol substituent. Let’s break down its features:
Preparation Methods
Several synthetic approaches exist for constructing imidazo[1,2-a]pyrimidines. Common methods include:
Multicomponent Reactions (MCRs): These efficient strategies involve the simultaneous assembly of multiple components. For example, a one-pot MCR combining an aldehyde, an amine, and a carbonyl compound can yield imidazo[1,2-a]pyrimidines.
Condensation Reactions: Imidazo[1,2-a]pyrimidines can be synthesized via condensation of appropriate precursors.
Intramolecular Cyclizations: Intramolecular reactions lead to the formation of the fused ring system.
Carbon–Hydrogen (C–H) Activation: Functionalization of C–H bonds in aromatic compounds can provide access to imidazo[1,2-a]pyrimidines.
Industrial production methods may involve scalable versions of these synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The specific products depend on the reaction conditions and substituents. Regioselectivity plays a crucial role.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.
Biology: Investigated for interactions with cellular targets.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazo[1,2-a]pyrimidines.
Similar Compounds: Explore related structures, e.g., other imidazo[1,2-a]pyrimidines or phenolic derivatives.
Properties
CAS No. |
879609-88-8 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H20N4O2/c1-13-6-4-7-14(2)18(13)23-20-19(24-21-22-10-5-11-25(20)21)15-8-9-16(26)17(12-15)27-3/h4-12,23,26H,1-3H3 |
InChI Key |
MXKFMJHOUMYZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11427271.png)


![3-(4-bromophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427298.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11427308.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11427313.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11427317.png)
![3-(4-chlorophenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427321.png)
![1-benzyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11427330.png)

![9-(3-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-6-methyl-9H-purine-8-thiol](/img/structure/B11427332.png)
![7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11427333.png)
